Tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate
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Overview
Description
The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . These compounds are considered “privileged motifs” in medicinal chemistry due to their potential as therapeutic agents or precursors .
Synthesis Analysis
The synthesis of these compounds involves the use of commercially available non-expensive reagents . A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of 1,2,4-triazole and piperazine elements . The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .Scientific Research Applications
Synthesis and Reactivity
- The synthesis of tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate-related compounds involves complex chemical processes. For instance, tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, a related compound, was synthesized and its crystal structure established through X-ray analysis (Liu et al., 2012).
Pharmacological Potential
- Compounds based on the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl structure have been identified as potential leads for developing new drugs. For example, derivatives of this structure have shown promise as novel anti-diabetes drug leads, stimulating glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).
Cardiovascular and Antihypertensive Effects
- Some derivatives of this chemical structure have been studied for their potential cardiovascular effects. For instance, 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, which are structurally related, have shown coronary vasodilating and antihypertensive activities (Sato et al., 1980).
Antioxidant and Neuroprotective Properties
- Triazolopyrazines, closely related to this compound, have been explored for their antioxidant properties and potential in treating oxidative stress-related diseases, including neuropathic pain (Falsini et al., 2019).
Versatile Pharmacologic Action
- The reactivity and pharmacologic action of these compounds have been a subject of interest, suggesting their versatile applications in pharmaceutical development (Mironovich & Shcherbinin, 2014).
Antioxidant Activity in Derivatives
- Synthesis of derivatives and their antioxidant activities have been examined, highlighting the compound's potential in addressing diseases associated with oxidative stress (Novodvorskyi et al., 2020).
Mechanism of Action
Target of Action
The compound belongs to the class of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines , which have been identified as potent ligands for numerous receptors . .
Mode of Action
Compounds in the same class have been shown to interact with their targets, leading to various biochemical changes .
Future Directions
Biochemical Analysis
Biochemical Properties
These compounds can interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and playing a role in various biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors and to influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)13-7-9-15-14-8-6-12-4-5-16(8)9/h12H,4-7H2,1-3H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZVMUIITVLRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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